molecular formula C20H18BrN3OS B2984749 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 872694-84-3

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2984749
CAS No.: 872694-84-3
M. Wt: 428.35
InChI Key: BSQZOHYRAOEXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. It belongs to a class of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide compounds, which have been rationally designed as multitarget-directed ligands for the investigation of cancer therapeutics . The core value of this compound lies in its potential to simultaneously inhibit multiple key oncological targets. Preclinical studies on highly analogous structures have demonstrated promising inhibitory activity against telomerase, a key enzyme in cellular immortality, as well as against critical signaling proteins such as JAK1 and STAT3 . Furthermore, research on these analogues indicates an additional mechanism of action involving the downregulation of Toll-like receptor 4 (TL4), a protein involved in the tumor microenvironment and cancer-related inflammation . This multitarget profile suggests the compound is a valuable tool for researchers studying the complex pathways of tumorigenesis and for exploring novel strategies to overcome drug resistance. In vivo investigations using similar compounds in models of Solid Ehrlich Carcinoma have shown prominent reductions in both tumor size and mass, accompanied by improvements in key biochemical and histopathologic parameters . The molecular structure, featuring a pyridazine core linked to a bromophenyl group and a substituted acetamide side chain, is designed for optimal interaction with these biological targets, as supported by molecular docking studies . This product is provided for non-human, in vitro research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQZOHYRAOEXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is C20H18BrN3OSC_{20}H_{18}BrN_{3}OS with a molecular weight of 428.3 g/mol. The structure includes a pyridazine ring, a thioether linkage, and an acetamide moiety, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H18BrN3OS
Molecular Weight428.3 g/mol
CAS Number872694-84-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Activity

Recent studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

  • Case Study: A derivative demonstrated an IC50 value of 15 µM in inhibiting the growth of human cancer cells (HT-29), indicating substantial cytotoxic effects .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Research has indicated that thiazole and pyridazine derivatives can exhibit antibacterial properties.

  • Research Findings: A related thiazole compound displayed an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing the potential for antimicrobial applications .

Comparative Analysis

A comparative analysis of similar compounds reveals how variations in functional groups influence biological activity:

Compound NameStructural FeaturesBiological Activity
This compound Pyridazine core with bromophenyl and thioacetamideAnticancer
4-Bromophenyl Thiazole Derivative Contains thiazole instead of pyridazineAntimicrobial
N-(4-Bromophenyl)-2-thioacetamide Lacks chloro and methoxy groupsAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other acetamide-based derivatives highlight key differences in substituents, core heterocycles, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide and Analogs

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Reference
This compound (Target Compound) Pyridazin 6-(4-Bromophenyl); N-(2,5-dimethylphenyl)thioacetamide Presumed FPR2 agonist (inferred from structural analogs)
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole N-(4-Bromophenyl); 5-methyltriazinoindole Synthetic purity: 95%; no explicit bioactivity reported
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazinoindole 8-Bromo, 5-methyltriazinoindole; N-(4-bromophenyl) Synthetic purity: 95%; bromine at 8-position may alter steric/electronic properties
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 5-(4-Methoxybenzyl); 3-methyl; N-(4-bromophenyl) Potent FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide Pyrimidin-2(1H)-one 4-Methylpyrimidinone; N-(2,5-dimethylphenyl) No bioactivity reported; characterized by NMR and melting point (>248°C)

Key Structural Differences and Implications

Core Heterocycle: The target compound’s pyridazin core differs from the triazinoindole (e.g., compounds 26, 27 ) or pyrimidinone (e.g., ) cores in analogs. Pyridazin derivatives are associated with FPR2 agonism , whereas triazinoindoles are often explored for kinase inhibition or anticancer activity . The pyridazin-3(2H)-one variant in shows that oxygenation at the 3-position enhances FPR2 specificity, suggesting the target compound’s non-oxygenated pyridazin may have distinct binding dynamics .

Substituent Effects: The 4-bromophenyl group at the pyridazin 6-position is shared with compound 26 and FPR2 agonists in . Bromine’s electron-withdrawing nature likely enhances receptor affinity and metabolic stability.

However, the absence of a 6-oxo group or methoxybenzyl substituent may reduce potency . Compounds with triazinoindole cores (e.g., 26, 27 ) prioritize synthetic accessibility (95% purity) over explicit bioactivity, limiting direct functional comparisons.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) can confirm the presence of key protons, such as the acetamide NH (δ9.5\delta \approx 9.5 ppm), aromatic protons from the 4-bromophenyl group (δ7.2\delta \approx 7.2 ppm), and methyl groups (δ2.12.3\delta \approx 2.1-2.3 ppm) .
  • Elemental Analysis : Percent composition (C, H, N) should match calculated values (e.g., C: 61.75%; H: 4.44%; N: 10.29%) to verify purity .
  • Mass Spectrometry : High-resolution MS (exact mass ≈ 446.30 [M+^+]) confirms molecular weight .

What computational tools are suitable for studying target interactions of this compound?

Advanced Research Question
AutoDock4 with flexible receptor sidechains is recommended for docking studies. For example, docking into formyl peptide receptor 2 (FPR2) can be optimized by allowing flexibility in key binding residues (e.g., tyrosine or lysine). Cross-docking validation using HIV protease flexible residues as a reference improves reliability . Molecular dynamics simulations can further assess binding stability.

What biological assays are used to evaluate its pharmacological activity?

Advanced Research Question

  • Calcium Mobilization Assays : Measure intracellular calcium flux in human neutrophils to assess FPR2 agonism .
  • Chemotaxis Assays : Evaluate neutrophil migration toward chemoattractants to confirm functional activity .
  • Enzyme Inhibition : For α-glucosidase inhibition, use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as a substrate, monitoring absorbance at 405 nm .

How can researchers resolve discrepancies in biological activity data?

Advanced Research Question

  • Purity Validation : Recheck via HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Structural Confirmation : X-ray crystallography (e.g., analyzing dihedral angles between aromatic rings) ensures correct conformation .
  • Assay Optimization : Test multiple concentrations and include positive controls (e.g., FPR2 agonists like WKYMVm peptide) to validate assay conditions .

What strategies optimize reaction yields during synthesis?

Basic Research Question

  • Stoichiometry : Use a 1:1 molar ratio of pyridazine-thiol acetic acid to 2,5-dimethylaniline .
  • Coupling Agents : EDC/HOBt systems enhance amide bond formation efficiency .
  • Solvent Choice : Dichloromethane or DMF improves solubility of aromatic intermediates .

How can structure-activity relationship (SAR) studies be designed for analogs?

Advanced Research Question

  • Core Modifications : Replace the pyridazine ring with triazolo[1,5-a]pyrimidine or adjust the thioether linkage to sulfonyl .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the 4-bromophenyl ring to assess FPR2 selectivity .
  • Synthetic Routes : Use parallel synthesis for libraries of analogs via EDC coupling .

What structural features are critical for receptor binding?

Advanced Research Question

  • 4-Bromophenyl Group : Essential for FPR2 agonism, as removal reduces calcium mobilization activity by >80% .
  • Thioether Linkage : Enhances conformational flexibility, improving binding to hydrophobic pockets .
  • 2,5-Dimethylphenyl Group : Steric effects from methyl groups may influence metabolic stability .

How is metabolic stability evaluated for this compound?

Advanced Research Question

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes .
  • Metabolite Identification : Use exact mass spectrometry (e.g., 340.078 m/z) to detect hydroxylated or demethylated derivatives .

What crystallographic data support its conformational analysis?

Advanced Research Question
Single-crystal X-ray diffraction reveals a dihedral angle of 54.6° between the pyridazine and 4-bromophenyl rings, stabilizing an S(6) intramolecular hydrogen bond. Weak N–H···N and C–H···O interactions form 2D networks, critical for solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.